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molecular formula C12H16O4 B8319750 3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde

3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde

Cat. No. B8319750
M. Wt: 224.25 g/mol
InChI Key: NKIMHTKPNQQBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07205314B2

Procedure details

To a solution of 3-[2-(2-methoxyethoxy)ethoxy]benzaldehyde (9.18 g, 40.9 mmol) in pyridine (70 mL) under nitrogen was added malonic acid (8.69 g, 81.9 mmol) followed by piperidine (4.13 mL, 40.9 mmol). The reaction solution was stirred for 3 h at 85° C. and left stirring over night at room temperature. The reaction solution was concentrated to an oil and left on high vacuum over night to remove the remaining pyridine. To the oil was added ice (120 g) and under vigorous stirring, concentrated hydrochloric acid (13 mL) was added. The mixture was extracted with methylene chloride (3×65 mL) and the combined organic layer was washed with water (60 mL) and brine (60 mL), dried over sodium sulphate, filtered and concentrated in vacuo. The resulting oil was dried in high vacuum to give 10.8 g (99% yield) of the title compound. 1HNMR (300 MHz, DMSO-d6) δ 12.28 (br s, 1H), 7.56 (d, J=16 Hz, 1H), 7.28 (m, 3H), 6.99 (dd, J=8 Hz, J=2 Hz, 1H), 6.56 (d, J=16 Hz, 1H), 4.14 (t, J=5 Hz, 2H), 3.75 (t, J=5 Hz, 2H), 3.60 (t, J=5 Hz, 2H), 3.36 (t, J=5 Hz, 2H), 3.25 (s, 3H).
Quantity
9.18 g
Type
reactant
Reaction Step One
Quantity
8.69 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4.13 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH:12]=O.C(O)(=O)[CH2:18][C:19]([OH:21])=[O:20].N1CCCCC1>N1C=CC=CC=1>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][C:9]1[CH:10]=[C:11]([CH:12]=[CH:18][C:19]([OH:21])=[O:20])[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
9.18 g
Type
reactant
Smiles
COCCOCCOC=1C=C(C=O)C=CC1
Name
Quantity
8.69 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
70 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
4.13 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 3 h at 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
stirring over night at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated to an oil
WAIT
Type
WAIT
Details
left on high vacuum over night
CUSTOM
Type
CUSTOM
Details
to remove the remaining pyridine
ADDITION
Type
ADDITION
Details
To the oil was added ice (120 g)
ADDITION
Type
ADDITION
Details
under vigorous stirring, concentrated hydrochloric acid (13 mL) was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride (3×65 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with water (60 mL) and brine (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was dried in high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCCOCCOC=1C=C(C=CC1)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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